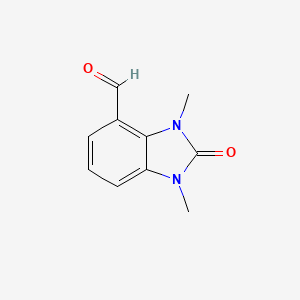
1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbaldehyde is a heterocyclic compound that belongs to the class of benzodiazoles This compound is characterized by its unique structure, which includes a benzene ring fused with a diazole ring, and functional groups such as a carbaldehyde and a ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole with formylating agents can yield the desired compound. The reaction conditions typically involve the use of solvents such as methanol or ethanol and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) in the presence of catalysts like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid.
Reduction: 1,3-dimethyl-2-hydroxy-2,3-dihydro-1H-1,3-benzodiazole-4-carbaldehyde.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer activity, it may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
- 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-methanol
- 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-nitro
Uniqueness
1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its aldehyde group allows for various chemical modifications, making it a versatile intermediate in organic synthesis .
Biological Activity
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzodiazole-4-carbaldehyde (CAS No. 55241-49-1) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzodiazole-4-carbaldehyde is C10H10N2O2 with a molecular weight of 190.20 g/mol. The compound features a benzodiazole ring system, which is known for its diverse biological activities.
Biological Activities
Research indicates that 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzodiazole derivatives exhibit a range of biological activities:
Anticancer Activity
Several studies have demonstrated the anticancer potential of benzodiazole derivatives. For instance:
- Cytotoxicity : In vitro studies showed that related compounds exhibited cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 10 to 50 µM .
- Mechanism of Action : The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of p53 expression .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It has shown activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be in the range of 32–128 µg/mL .
Antiparasitic Effects
Some derivatives have demonstrated efficacy against parasitic infections, particularly those caused by protozoa. For example:
- Leishmaniasis : Certain benzodiazole derivatives exhibited significant activity against Leishmania donovani with IC50 values below 10 µM .
Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated various benzodiazole derivatives for their anticancer properties. The results indicated that compounds similar to 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzodiazole exhibited promising cytotoxicity against multiple cancer cell lines. Flow cytometry analyses confirmed that these compounds induce apoptosis in a dose-dependent manner .
Study on Antimicrobial Activity
In another study focusing on the antimicrobial effects of benzodiazole derivatives, researchers found that the compound inhibited the growth of several pathogenic bacteria. The findings suggested that modifications in the side chains could enhance antimicrobial efficacy .
Data Tables
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
1,3-dimethyl-2-oxobenzimidazole-4-carbaldehyde |
InChI |
InChI=1S/C10H10N2O2/c1-11-8-5-3-4-7(6-13)9(8)12(2)10(11)14/h3-6H,1-2H3 |
InChI Key |
OXLOFSOJDORIKR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC(=C2N(C1=O)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















